Viniferin

Catalog No.
S624711
CAS No.
129170-22-5
M.F
C28H22O6
M. Wt
454.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viniferin

CAS Number

129170-22-5

Product Name

Viniferin

IUPAC Name

5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m0/s1

InChI Key

FQWLMRXWKZGLFI-BQYFGGCBSA-N

SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Viniferin is a naturally occurring polyphenol compound belonging to the stilbene family, which is widely distributed in grapevine and other plants. Viniferin has attracted extensive interest in recent years due to its various biological activities, including antioxidant, anti-inflammatory, anticancer, antifungal, cardioprotective, and neuroprotective effects. In this paper, we will provide an overview of the definition and background of viniferin, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Viniferin is a type of stilbenoid compound, a class of natural products that includes resveratrol, pterostilbene, and piceatannol. Viniferin was first isolated from grapevine stems in 1989 by Okuda et al, and its structure was determined by spectroscopic analysis. Viniferin is found in various grapes, including Vitis vinifera, Vitis labrusca, Vitis rupestris, and Vitis riparia, but its content and distribution in grape cultivars vary.
Viniferin is a yellowish white solid with a melting point of 222-224°C. Its chemical formula is C28H22O11, and its molecular weight is 534.47 g/mol. Viniferin is insoluble in water, but soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Viniferin exhibits strong UV absorbance at 280 nm, which is a characteristic of stilbenes. It can be purified by various chromatographic methods.
Viniferin can be synthesized from natural stilbenoids such as resveratrol, pterostilbene, or piceatannol. The synthesis of viniferin can be achieved by oxidative coupling reactions using various reagents such as ferric chloride, copper(II) acetate, potassium persulfate, and potassium ferricyanide. The synthesis of viniferin has been optimized to increase the yield and reduce the reaction time. The chemical structure of viniferin can be characterized by various spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Several analytical methods have been developed for the quantification of viniferin in plants, foods, and biological samples. High-performance liquid chromatography (HPLC) coupled with UV or MS detection is the most commonly used method for the analysis of viniferin. Other analytical methods, such as capillary electrophoresis (CE), gas chromatography (GC), and electrochemical detection (ECD), have also been applied. The extraction and purification of viniferin from plant matrices can be challenging due to its low content and co-existence with other compounds.
Viniferin has been reported to exhibit various biological properties, including antioxidant, anti-inflammatory, anticancer, antifungal, cardioprotective, and neuroprotective effects. Viniferin can scavenge free radicals and inhibit lipid peroxidation in vitro and in vivo. Viniferin can also inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and nitric oxide synthase (NOS). Viniferin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as breast cancer, colon cancer, and lung cancer. Viniferin can also inhibit the growth of fungal pathogens, such as Candida albicans and Aspergillus niger. Viniferin can protect against cardiovascular diseases by reducing oxidative stress, inflammation, and platelet aggregation. Viniferin can protect against neurodegenerative diseases by reducing oxidative stress, inflammation, and neuronal damage.
Viniferin has been demonstrated to be safe and non-toxic in scientific experiments. Acute toxicity studies in rats have shown that viniferin has a high safety margin with no observed adverse effects. Chronic toxicity studies in mice have shown that viniferin at doses up to 500 mg/kg body weight does not cause any toxic effects or carcinogenicity. Viniferin has also been shown to be safe in human studies, with no adverse effects reported.
Viniferin has various applications in scientific experiments, including as an antioxidant, anti-inflammatory, anticancer, antifungal, cardioprotective, and neuroprotective agent. Viniferin can be used as a standard compound for the identification and quantification of stilbenoids in plant matrices and foods. Viniferin can also be used as a tool compound for the study of the structure-activity relationships of stilbenoids. Viniferin can be used as a starting material for the synthesis of various derivatives with improved biological activities and physicochemical properties. Viniferin can be used as a chemopreventive agent for the prevention of cancer and other chronic diseases.
Viniferin is an active area of research, and numerous studies have been conducted on its biological activities, mechanisms of action, pharmacokinetics, and potential applications. The majority of the research has focused on viniferin's antioxidant, anti-inflammatory, and anticancer activities. However, new research has revealed the cardioprotective and neuroprotective activities of viniferin. The mechanisms of action of viniferin have been elucidated, and various signaling pathways have been identified, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/AKT pathways. The pharmacokinetics of viniferin have also been investigated, and the bioavailability and metabolism of viniferin have been shown to be limited due to its low solubility and stability.
Viniferin has potential implications in various fields of research and industry, including food, agriculture, medicine, and cosmetics. Viniferin can be used to develop natural antioxidants and preservatives for food products. Viniferin can be used to increase the productivity and quality of grapevine and other plants. Viniferin can be used as a therapeutic agent for the prevention and treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Viniferin can be used to develop anti-aging and anti-wrinkle products for the cosmetic industry.
There are several limitations to the research on viniferin, including its limited solubility and stability, low content in plant matrices, and limited bioavailability and metabolism. Future research should focus on the development of more efficient and cost-effective methods for the extraction, purification, and synthesis of viniferin and its derivatives. Future research should also investigate the pharmacokinetics and pharmacodynamics of viniferin in animal models and humans, and explore its potential as a therapeutic agent in clinical trials. New research should also explore the potential of viniferin in combination therapy with other natural products and conventional drugs. Furthermore, studies on the potential environmental impact of viniferin production and usage should be investigated.
1. Investigate the non-canonical mechanisms of viniferin's biological activities.
2. Develop more efficient and cost-effective methods for the extraction, purification, and synthesis of viniferin and its derivatives.
3. Explore the potential of viniferin as a therapeutic agent in clinical trials.
4. Investigate the use of viniferin in combination therapy with other natural products and conventional drugs.
5. Study the impact of viniferin production and usage on the environment.
6. Analyze the potential of viniferin as a tool compound for the study of the structure-activity relationships of stilbenoids.
7. Explore the potential of viniferin in the production of natural antioxidants and preservatives for food products.
8. Study the potential of viniferin in the cosmetic industry, particularly in the development of anti-aging and anti-wrinkle products.
9. Investigate the feasibility of using viniferin in agriculture to increase the productivity and quality of grapevine and other plants.
10. Analyze the potential of viniferin as a therapeutic agent for the prevention and treatment of parasitic diseases.

XLogP3

5.4

UNII

0AF07924BM

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Modify: 2023-08-15

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